molecular formula C16H32N2O2 B13707101 Hexadecanediamide CAS No. 89790-15-8

Hexadecanediamide

Cat. No.: B13707101
CAS No.: 89790-15-8
M. Wt: 284.44 g/mol
InChI Key: YPTKZEUCJCUXDE-UHFFFAOYSA-N
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Description

Hexadecanediamide, also known as 1,16-hexadecanediamide, is an organic compound with the molecular formula C16H34N2O2. It is a type of diamide derived from hexadecanoic acid (palmitic acid). This compound is characterized by its long carbon chain and two amide groups, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Hexadecanediamide can be synthesized through several methods:

  • Synthetic Routes and Reaction Conditions

  • Industrial Production Methods

      Batch Process: In industrial settings, this compound is often produced in batch reactors where hexadecanoic acid and ammonia are heated together in the presence of a catalyst. The reaction mixture is then purified through distillation or crystallization to obtain the final product.

      Continuous Process: For large-scale production, a continuous flow process may be employed, where reactants are continuously fed into a reactor and the product is continuously removed, allowing for efficient and consistent production.

Chemical Reactions Analysis

Hexadecanediamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids and other oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield primary amines. This reaction typically requires reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in substitution reactions where one of the amide groups is replaced by another functional group. For example, reaction with alkyl halides can introduce alkyl groups into the molecule.

Scientific Research Applications

Hexadecanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and other complex molecules.

    Biology: In biological research, this compound is studied for its potential role in cell signaling and membrane structure due to its amphiphilic nature.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals due to its long carbon chain and amide functionality.

Mechanism of Action

The mechanism of action of hexadecanediamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: this compound can interact with cell membranes, altering their fluidity and permeability. This interaction is crucial in its role as a surfactant and in biological systems.

    Pathways Involved: In biological systems, this compound may influence signaling pathways related to inflammation and cell growth. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane-associated processes.

Comparison with Similar Compounds

Hexadecanediamide can be compared with other similar compounds such as:

    Octadecanediamide: Similar to this compound but with an 18-carbon chain. It has similar properties but may exhibit different solubility and melting point characteristics.

    Dodecanediamide: With a 12-carbon chain, this compound is shorter and may have different physical properties and reactivity.

    Hexadecanoic Acid: The parent compound of this compound, it lacks the amide groups and has different chemical reactivity and applications.

This compound stands out due to its specific chain length and functional groups, making it unique in its applications and properties.

Properties

CAS No.

89790-15-8

Molecular Formula

C16H32N2O2

Molecular Weight

284.44 g/mol

IUPAC Name

hexadecanediamide

InChI

InChI=1S/C16H32N2O2/c17-15(19)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)20/h1-14H2,(H2,17,19)(H2,18,20)

InChI Key

YPTKZEUCJCUXDE-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCC(=O)N)CCCCCCC(=O)N

Origin of Product

United States

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